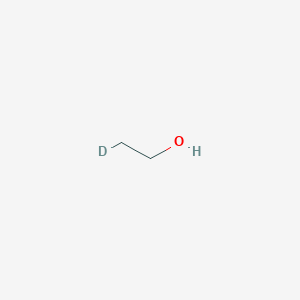

2-Deuteroathanol

Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biochemical Sciences

Deuterium labeling offers a unique window into the molecular world. By replacing a hydrogen atom (protium) with a deuterium atom, researchers can introduce a "heavy" isotopic label without significantly altering the chemical properties of the molecule. This isotopic substitution, however, leads to a measurable difference in mass, which forms the basis for a variety of analytical techniques. The increased mass of deuterium results in a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor alteration has profound implications for studying reaction mechanisms through the kinetic isotope effect (KIE), where the rate of a reaction can be significantly affected by the presence of the heavier isotope at a bond-breaking site. princeton.edu Furthermore, the distinct nuclear magnetic resonance (NMR) and mass spectrometric signatures of deuterium-labeled compounds allow for their precise tracking and quantification in complex biological and chemical systems.

Overview of 2-Deuteroethanol as a Key Research Reagent

Among the vast array of deuterated compounds, 2-Deuteroethanol (CH3CHDOH) emerges as a particularly valuable reagent for a multitude of research applications. This isotopologue of ethanol (B145695), where a deuterium atom is specifically located on the second carbon atom, provides a targeted probe for investigating reactions and processes involving this specific position. Its utility spans from elucidating enzymatic mechanisms to tracing the metabolic fate of ethanol in biological systems. The precise placement of the deuterium label in 2-Deuteroethanol allows for unambiguous interpretation of experimental results, making it a powerful tool for researchers seeking to unravel complex chemical and biological transformations.

Historical Context of Deuterium Applications in Mechanistic and Pathway Studies

The application of deuterium in scientific research dates back to the mid-20th century, shortly after its discovery by Harold Urey in 1931. Early investigations recognized the potential of using deuterium as a tracer to follow the course of chemical reactions and metabolic pathways. The development of analytical techniques such as mass spectrometry and NMR spectroscopy in the following decades greatly expanded the utility of deuterium labeling. These advancements enabled scientists to not only detect the presence of deuterium in molecules but also to determine its precise location, providing unprecedented detail about reaction intermediates and metabolic products. The study of the kinetic isotope effect, particularly with deuterium, has been a cornerstone in the elucidation of numerous reaction mechanisms, solidifying the role of deuterated compounds as essential tools in the chemist's and biochemist's arsenal.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H6O |

|---|---|

Molecular Weight |

47.07 g/mol |

IUPAC Name |

2-deuterioethanol |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D |

InChI Key |

LFQSCWFLJHTTHZ-MICDWDOJSA-N |

Isomeric SMILES |

[2H]CCO |

Canonical SMILES |

CCO |

Origin of Product |

United States |

Synthesis and Manufacturing of 2 Deuteroethanol

Common Synthetic Routes

A primary and effective method for the synthesis of 2-Deuteroethanol involves the reduction of a deuterated precursor, specifically [1-²H]acetaldehyde (CH₃CDO). This approach ensures that the deuterium (B1214612) atom is selectively incorporated at the desired C-2 position of the ethanol (B145695) backbone.

Key Precursors and Reagents

The synthesis of 2-Deuteroethanol from [1-²H]acetaldehyde can be achieved using various reducing agents. A common and stereospecific method employs alcohol dehydrogenases, enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. For instance, the reduction of [1-²H]acetaldehyde by yeast alcohol dehydrogenase (YADH) in the presence of a hydride source like NADH results in the formation of (S)-[1-²H]ethanol. nih.gov This enzymatic approach offers high stereoselectivity, which can be critical for certain mechanistic studies.

Alternatively, chemical reducing agents can be employed. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are capable of reducing the aldehyde functional group to a primary alcohol. When [1-²H]acetaldehyde is treated with these reagents, the corresponding 2-Deuteroethanol is produced. The choice of reducing agent can be influenced by the desired scale of the synthesis and the need for specific reaction conditions.

Spectroscopic Characterization and Elucidation of Deuteration Patterns

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Confirmation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, and it is particularly adept at identifying the position of deuterium atoms.

Proton NMR (¹H NMR) Analysis of Deuterium Exchangedocbrown.infolibretexts.org

In the ¹H NMR spectrum of standard ethanol (B145695) (CH₃CH₂OH), distinct signals are observed for the methyl (CH₃), methylene (B1212753) (CH₂), and hydroxyl (OH) protons. However, in 2-Deuteroethanol (CH₃CD₂OH), the signal corresponding to the methylene protons is absent. This is because deuterium (²H) resonates at a different frequency than protium (B1232500) (¹H) and is therefore "silent" in a standard ¹H NMR experiment. openochem.org

A common technique to identify the hydroxyl proton signal is through deuterium exchange. libretexts.org Adding a few drops of deuterium oxide (D₂O) to the NMR sample of an alcohol leads to a rapid exchange of the acidic hydroxyl proton with a deuterium atom. docbrown.infochemtube3d.com This exchange, represented by the equilibrium CH₃CD₂OH + D₂O ⇌ CH₃CD₂OD + HOD, results in the disappearance of the -OH peak from the ¹H NMR spectrum. libretexts.orgopenochem.org This phenomenon unequivocally confirms the assignment of the hydroxyl proton signal.

The chemical shift of the hydroxyl proton in alcohols can vary significantly depending on factors like solvent, concentration, and temperature, with reported ranges for ethanol spanning from 1.0 to 6.1 ppm. libretexts.org The use of deuterated solvents, such as deuterated chloroform (B151607) (CDCl₃), is standard practice to avoid interference from solvent protons. docbrown.infodocbrown.info

Interactive Data Table: ¹H NMR Chemical Shifts for Ethanol and its Deuterated Isotopologues

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

| Ethanol (CH₃CH₂OH) | CH₃ | ~1.2 | Triplet |

| CH₂ | ~3.7 | Quartet | |

| OH | Variable (e.g., ~2.6) | Singlet/Triplet | |

| 2-Deuteroethanol (CH₃CD₂OH) | CH₃ | ~1.2 | Singlet |

| OH | Variable (e.g., ~2.6) | Singlet |

Note: The multiplicity of the CH₃ signal in 2-Deuteroethanol simplifies to a singlet due to the absence of adjacent protons.

Carbon-13 NMR (¹³C NMR) for Isotopic Distributiondocbrown.infolibretexts.org

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. acechemistry.co.uk In the ¹³C NMR spectrum of ethanol, two distinct signals are observed, corresponding to the two non-equivalent carbon atoms of the methyl (CH₃) and methylene (CH₂) groups. docbrown.infolibretexts.org For 2-Deuteroethanol, the introduction of deuterium at the methylene carbon (CD₂) leads to observable changes in the ¹³C NMR spectrum.

The primary effect is a change in the multiplicity of the CD₂ carbon signal. Due to coupling with the deuterium nucleus (which has a spin I=1), the signal for the deuterated carbon appears as a multiplet. Furthermore, the chemical shift of the deuterated carbon is slightly shifted upfield compared to its non-deuterated counterpart. This isotopic shift is a characteristic feature of deuteration. Quantitative ¹³C NMR can be used to determine the isotopic distribution by analyzing the signal intensities of the different isotopologues present in a sample. nih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts for Ethanol and 2-Deuteroethanol

| Compound | Carbon Atom | Chemical Shift (ppm) |

| Ethanol (CH₃CH₂OH) | CH₃ | ~18 |

| CH₂ | ~57 | |

| 2-Deuteroethanol (CH₃CD₂OH) | CH₃ | ~18 |

| CD₂ | Slightly < 57 |

Mass Spectrometry (MS) for Isotopic Purity and Distribution

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic composition of a compound. csbsju.edu For 2-Deuteroethanol, MS is crucial for confirming the incorporation of deuterium and assessing the isotopic purity of the sample.

In the mass spectrum of unlabeled ethanol (C₂H₆O), the molecular ion peak [M]⁺ appears at a mass-to-charge ratio (m/z) of 46. docbrown.info For 2-Deuteroethanol (CH₃CD₂OH or C₂H₄D₂O), the molecular ion peak is expected to shift to m/z 48, reflecting the mass of the two deuterium atoms. The presence and relative intensity of peaks at m/z 46, 47, 48, and so on, can provide a detailed distribution of the different isotopologues (molecules that differ only in their isotopic composition) in the sample. thermofisher.com This allows for the calculation of the isotopic enrichment and the identification of any partially deuterated or non-deuterated species. High-resolution mass spectrometry can further distinguish between fragment ions of the same nominal mass, providing even greater detail about the molecular structure. docbrown.info

Infrared (IR) Spectroscopy in Deuterated Systems

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. uobabylon.edu.iq The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequency of the corresponding bond. csbsju.edu

The most significant change in the IR spectrum of 2-Deuteroethanol compared to ethanol is the appearance of C-D stretching vibrations and the disappearance or significant reduction in the intensity of the C-H stretching vibrations of the methylene group. C-H stretching bands typically appear around 3000 cm⁻¹, while C-D stretching bands are found at a lower frequency, approximately around 2100-2200 cm⁻¹. spcmc.ac.in This shift is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond. uobabylon.edu.iqspcmc.ac.in The C-O stretching band and the O-H stretching band are also present, although their positions may be slightly influenced by the deuteration of the adjacent methylene group. researchgate.netoup.com

Interactive Data Table: Characteristic IR Absorption Frequencies for Ethanol and 2-Deuteroethanol

| Bond | Vibration | Ethanol (CH₃CH₂OH) Wavenumber (cm⁻¹) | 2-Deuteroethanol (CH₃CD₂OH) Wavenumber (cm⁻¹) |

| O-H | Stretch | ~3300 (broad) | ~3300 (broad) |

| C-H (in CH₃) | Stretch | ~2970 | ~2970 |

| C-H (in CH₂) | Stretch | ~2895 | Absent |

| C-D (in CD₂) | Stretch | Absent | ~2100-2200 |

| C-O | Stretch | ~1050 | ~1050 |

Advanced Spectroscopic Techniques for Deuteration Profiling

While the fundamental techniques of NMR, MS, and IR spectroscopy provide a solid foundation for characterizing 2-Deuteroethanol, advanced methods offer deeper insights into the isotopic distribution and molecular structure.

Two-dimensional (2D) NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be adapted to correlate ¹H, ¹³C, and even ²H nuclei. acdlabs.comcdnsciencepub.com These experiments are particularly useful for unambiguously assigning signals in complex spectra and for determining the precise location of deuterium atoms in more complex molecules. acs.orgresearchgate.net

Advanced mass spectrometry techniques , such as tandem mass spectrometry (MS/MS) and isotope ratio mass spectrometry (IRMS), provide highly detailed information about isotopic composition and fragmentation patterns. nih.govthermofisher.comscispace.com Orbitrap-based Fourier transform mass spectrometry (FT-MS) offers very high resolution, allowing for the separation and quantification of multiple isotopologues within a single sample. thermofisher.comthermofisher.com Techniques like Glow Discharge Optical Emission Spectrometry (GDOES) can be used for depth profiling of deuterium concentration in materials. researchgate.net

Furthermore, deuterium NMR (²H NMR) directly observes the deuterium nuclei, providing a direct measure of the deuterium distribution in a molecule. The Site-Specific Natural Isotope Fractionation studied by Nuclear Magnetic Resonance (SNIF-NMR) method is a powerful tool for determining isotopic ratios at each specific site within a molecule, such as ethanol. wikipedia.orgoiv.int

Applications in Mechanistic and Kinetic Investigations

Kinetic Isotope Effects (KIE) in Reaction Pathway Elucidation

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically substituted counterparts. princeton.edulibretexts.org This difference in reaction rates, particularly when hydrogen is replaced by deuterium (B1214612), serves as a valuable probe for determining reaction mechanisms, especially the rate-determining step. princeton.edulibretexts.org The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). bioscientia.de

A primary deuterium kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. utdallas.edu The C-D bond is stronger and has a lower vibrational frequency than the C-H bond due to the greater mass of deuterium. bioscientia.delibretexts.org Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound. bioscientia.de

The magnitude of the PKIE (kH/kD) can provide significant insight into the transition state of the reaction. For instance, a substantial kH/kD value, typically ranging from 2 to 8, is indicative of the C-H bond being broken in the rate-limiting step. princeton.edulibretexts.orglibretexts.org This principle has been demonstrated in various reactions, such as the E2 elimination of 2-bromopropane (B125204) with sodium ethoxide, where a kH/kD of 6.7 provided strong evidence for the C-H bond cleavage in the rate-determining step. libretexts.org

| Reaction Type | Typical kH/kD Range | Implication |

| E2 Elimination | 6.7 | C-H bond cleavage in the rate-determining step. libretexts.org |

| Radical Halogenation | ~7 | C-H bond is broken homolytically in the rate-determining step. libretexts.orgutdallas.edu |

This table illustrates typical primary kinetic isotope effects observed in different reaction types.

Secondary deuterium kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not directly involved in bond-breaking or bond-forming events in the rate-determining step. princeton.eduwikipedia.org These effects are generally smaller than PKIEs, with kH/kD values typically close to 1. wikipedia.org However, they can still provide valuable information about changes in hybridization and hyperconjugation at the transition state. princeton.edu

SKIEs are classified as normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.eduwikipedia.org A normal SKIE is often observed when there is a change in hybridization from sp3 to sp2 at the carbon atom adjacent to the deuterium label, while an inverse SKIE can result from a change from sp2 to sp3 hybridization. princeton.edu For example, S_N1 reactions often exhibit normal SKIEs approaching a theoretical maximum of about 1.4, whereas S_N2 reactions typically show SKIEs near or below 1. wikipedia.org

| Hybridization Change | Type of SKIE | Typical kH/kD Value |

| sp3 to sp2 | Normal | ~1.1 - 1.2 princeton.edu |

| sp2 to sp3 | Inverse | ~0.8 - 0.9 princeton.edu |

This table summarizes the relationship between hybridization changes and the observed secondary kinetic isotope effects.

The use of deuterated substrates like 2-deuteroethanol is a cornerstone in the study of enzyme-catalyzed reactions. bioscientia.deresearchgate.net The observed KIE can help to determine whether the C-H bond cleavage is a rate-limiting step in the enzymatic cycle. nih.gov For example, in the oxidation of ethanol (B145695) by alcohol dehydrogenase, the use of deuterated ethanol has been crucial in understanding the hydride transfer mechanism. nih.govacs.org

In some cases, enzyme-catalyzed reactions can exhibit inverse solvent kinetic isotope effects (SKIEs) when the reaction is performed in D₂O. mdpi.com This phenomenon, where the reaction rate increases in the deuterated solvent, can provide diagnostic information about the enzyme mechanism, often suggesting an inverse solvent equilibrium isotope effect on a rapid equilibrium step preceding the rate-limiting step. mdpi.com Furthermore, the pH dependence of isotope effects in enzyme systems, such as with liver alcohol dehydrogenase, provides detailed insights into the proton transfer steps and the nature of the enzyme-substrate complex. nih.gov

| Enzyme System | Observation | Mechanistic Implication |

| D-amino acid oxidase | Primary KIE of 9.1 at low pH and 2.3 at high pH. d-nb.info | Supports a hydride transfer mechanism. d-nb.info |

| Aryl-alcohol oxidase | High primary KIE values. csic.es | Cα-H/D bond breaking is limiting the flavin reduction step. csic.es |

| Yeast Alcohol Dehydrogenase | Isotope effects decrease above a pK of 8.8. nih.gov | A pH-dependent step precedes the isotope-sensitive bond-breaking step. nih.gov |

This table presents examples of how kinetic isotope effects are used to elucidate mechanisms in different enzyme systems.

Proton Exchange Kinetics in Solution-Phase Systems Utilizing Deuteroethanol

Deuteroethanol is instrumental in studying the kinetics of proton exchange in solution. The rate of proton exchange between ethanol and other molecules, such as water or phenols, can be monitored by techniques like NMR and infrared spectroscopy. fu-berlin.delibretexts.org In mixtures of ethanol and water, the rate of proton exchange affects the appearance of the NMR spectrum, allowing for the determination of exchange rate constants. libretexts.org

Studies using deuteroethanol in an inert solvent like carbon tetrachloride have allowed for the measurement of fast proton exchange kinetics between ethanol and water, revealing a bimolecular process with a rate constant significantly higher than in binary mixtures. fu-berlin.de The use of deuteroethanol in conjunction with deuterated phenols has also been employed to confirm that the rate-determining step in certain reactions involves proton transfer from the hydroxyl group. cdnsciencepub.com For instance, the reaction of trinitrobenzyl anion with deuterated 3-methylphenol in deuteroethanol showed a 12-fold reduction in rate compared to the non-deuterated analog, confirming a primary isotope effect. cdnsciencepub.com

| System | Solvent | Technique | Key Finding |

| Ethanol-Water | Carbon Tetrachloride | Stopped-flow IR spectroscopy | Bimolecular proton exchange with a high rate constant. fu-berlin.de |

| 3-Methylphenol-Trinitrobenzyl anion | Deuteroethanol | Spectrophotometry | Large isotope effect confirms rate-determining proton transfer. cdnsciencepub.com |

| Ethanol-Water Mixtures | - | NMR | Rate of hydrogen exchange can be determined from spectral line shapes. libretexts.org |

This table highlights studies on proton exchange kinetics using deuteroethanol.

Mechanistic Studies of Catalytic Processes Using Deuterated Ethanol Analogs

Deuterated analogs of ethanol are valuable probes for investigating the mechanisms of catalytic processes, including the characterization of catalyst surfaces and the identification of active sites. eolss.netmicromeritics.com

The interaction of deuterated ethanol with a catalyst surface can provide information about the nature of the active sites. eolss.net Techniques such as in-situ spectroscopy can be used to observe the species formed on the catalyst surface during a reaction. eolss.net The isotopic labeling allows for the differentiation between the reactant molecules and other species present on the catalyst.

For example, in the study of zeolite catalysts, deuterated probe molecules can help to characterize the acidic sites. nih.gov The use of deuterated ethanol in conjunction with advanced analytical techniques like atom probe tomography (APT) can provide atomic-scale insights into the composition and structure of catalysts, helping to establish structure-reactivity relationships. mdpi.com Furthermore, feeding mice a diet containing deuterated ethanol allowed for the identification of N-acetyltaurine (NAT) as a metabolite, with the renal cortex identified as an active site for its synthesis. researchgate.net

Reaction Intermediate Identification and Pathway Delineation

One established method for detecting a carbanion intermediate is the deuterium exchange test. cdnsciencepub.com This experiment involves running a reaction in a hydroxyl-deuterated solvent, like deutero-ethanol (CH3CH2OD), which can act as a deuterium source. If a carbanion is formed by the removal of a proton from the substrate, it can then be quenched by the deuterated solvent. This process results in the incorporation of deuterium into the unreacted starting material, which can be isolated and analyzed. cdnsciencepub.com

A key investigation into the base-promoted carbonyl elimination reaction of benzyl (B1604629) nitrate (B79036) illustrates this principle. Researchers sought to distinguish between two possible mechanisms: a concerted E2-like mechanism, where bond-breaking and bond-forming occur simultaneously, and a two-step E1cb mechanism involving a carbanion intermediate. cdnsciencepub.com

Table 1: Deuterium Exchange Experiment for Benzyl Nitrate Elimination

| Parameter | Details | Finding |

|---|---|---|

| Reaction | Base-promoted carbonyl elimination of benzyl nitrate | To determine if a carbanion intermediate is formed. |

| Solvent | Deutero-ethanol (as conjugate acid of the base) | Acts as a potential deuterium donor to any formed carbanion. |

| Procedure | The reaction was allowed to proceed to partial completion (37-44%). | Unreacted benzyl nitrate was isolated for analysis. cdnsciencepub.com |

| Analysis | The recovered benzyl nitrate was analyzed for deuterium content. | A very small, almost negligible, amount of deuterium was incorporated. cdnsciencepub.com |

The study found only a minuscule amount of deuterium incorporation into the recovered benzyl nitrate. This result strongly indicated that a carbanion intermediate, if formed at all, did not have a sufficient lifetime to be deuterated by the solvent before proceeding to the product. The findings, therefore, provided compelling evidence against the two-step E1cb mechanism and in favor of a concerted pathway for this specific elimination reaction. cdnsciencepub.com Such experiments underscore the utility of deuterated solvents like 2-deuteroethanol in delineating reaction pathways by probing for the existence of specific intermediates.

Decomposition Pathway Investigations using Deuterium Labeling

Understanding the decomposition of a molecule involves mapping the complex network of bond cleavages and rearrangements that occur, often under energetic conditions such as electron impact in mass spectrometry or thermal stress. dtic.milresearchgate.net Deuterium labeling is an indispensable tool for tracing the fate of specific atoms throughout these fragmentation processes. By replacing hydrogen with deuterium at a known position, researchers can follow the deuterium atom through the decomposition cascade, providing unambiguous evidence for proposed fragmentation mechanisms. dtic.mil

The study of ethanol's decomposition using mass spectrometry provides a classic example of this application. By comparing the fragmentation patterns of normal ethanol with its deuterated isotopologues, such as 2,2,2-d3 ethanol, detailed structural and mechanistic information can be obtained. dtic.mil Low-energy collisionally activated decomposition (CAD) experiments have been used to explore the structures of ethanol's molecular ion and its key fragments. dtic.mil

In these studies, ions are generated, mass-selected, and then fragmented by collision with a neutral gas. The resulting daughter ions are then mass-analyzed. The shifts in the mass-to-charge ratios (m/z) of fragments upon deuterium substitution reveal which atoms are lost or retained in each fragmentation step. dtic.mil

For instance, the formation of the ion at m/z 29 from the ethanol molecular ion (m/z 45) corresponds to the loss of a methyl group (CH3) and a hydroxyl proton. In the case of 2,2,2-d3 ethanol, this fragment would be expected to shift, confirming the proposed loss. The investigation of the loss of a water molecule (H2O) from the molecular ion provides another clear example. For ethanol-OD, the primary loss is of HOD (mass 19), whereas for 2,2,2-d3 ethanol, the analysis shows competing losses of H2O (mass 18, involving a hydrogen from the C-1 carbon) and HDO (mass 19, involving a deuterium from the C-2 carbon). dtic.mil This detailed insight allows for the construction of comprehensive fragmentation schemes.

Table 2: Selected Fragmentations in the Mass Spectrum of Ethanol and 2,2,2-d3 Ethanol

| Precursor Ion | Precursor m/z | Neutral Loss | Fragment m/z (Ethanol) | Fragment m/z (2,2,2-d3 Ethanol) | Inferred Mechanism |

|---|---|---|---|---|---|

| [CH3CH2OH]•+ | 45 | •CH3 | 30 | 33 ([CD3CH2OH]•+ -> [CH2OH]+) | Loss of the terminal methyl group. |

| [CH3CH2OH]•+ | 45 | H2O | 27 | 28 ([CD3CH2OH]•+ -> [C2D3]+) | Loss of water involving H from hydroxyl and C-1. |

Data synthesized from findings presented in studies on ethanol fragmentation. dtic.mil

Furthermore, investigations into the catalytic decomposition of ethanol on metal surfaces have shown that C-C and C-O bond cleavages are critical steps. nsf.gov Isotope labeling experiments, such as those using fully deuterated ethanol (CD3CD2OD), have been instrumental in confirming that dehydrogenation is a key step in product formation, like the evolution of ethyl acetate (B1210297) on Pd-Au surfaces. osti.gov The use of deuterium labeling in these varied contexts consistently provides a level of mechanistic detail that would be difficult to achieve through other experimental means, solidifying its role as a cornerstone of decomposition pathway analysis.

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| 2-Deuteroethanol | CH3CHDOH |

| 2,2,2-d3 ethanol | CD3CH2OH |

| Acetaldehyde (B116499) | CH3CHO |

| Benzyl nitrate | C7H7NO3 |

| Carbanion | R3C- |

| Deuterium | D or ²H |

| Ethanol | C2H5OH |

| Ethanol-OD | CH3CH2OD |

| Ethyl acetate | CH3COOCH2CH3 |

| Hydrogen | H |

Applications in Biochemical and Metabolic Pathway Elucidation

Tracing Carbon Flux and Metabolite Fate with Stable Isotope Labeling

Stable isotope labeling is a fundamental technique for tracking the movement of atoms through metabolic pathways. While carbon isotopes like ¹³C are most common for directly tracing carbon skeletons, deuterium (B1214612) labeling, as in 2-Deuteroethanol, offers complementary insights into metabolic processes. The deuterium atom on the second carbon of ethanol (B145695) can be tracked as the molecule is metabolized, providing information on the activity of pathways that utilize ethanol or its metabolic products.

The conversion of glucose to ethanol is a central metabolic process in many organisms, particularly yeasts and some bacteria, and can proceed through several different pathways: the Embden-Meyerhof-Parnas (EMP) pathway, the Entner-Doudoroff (ED) pathway, and the Reductive Pentose Phosphate (RPP) pathway. researchgate.net While 2-Deuteroethanol is a product of these pathways (in a deuterated system), its use as a tracer to analyze the flux through these pathways from glucose is less direct than using labeled glucose. However, by studying the reverse reaction—the oxidation of 2-Deuteroethanol—and the subsequent fate of the deuterium label, inferences can be made about the reversibility of the final steps of fermentation and the integration of ethanol into central metabolism. nih.gov

For instance, in fermenting yeast, even when there is a net production of ethanol, there is a rapid exchange between intracellular and extracellular ethanol pools. nih.govprinceton.edu If 2-Deuteroethanol is introduced into the medium, its uptake and oxidation to acetaldehyde (B116499) can be monitored. The deuterium label can then be traced to other molecules, providing information on the metabolic connections of ethanol.

The three main pathways for glucose fermentation have distinct characteristics:

Embden-Meyerhof-Parnas (EMP) Pathway: This is the classic glycolytic pathway found in yeast and many other organisms, yielding two molecules of ATP per molecule of glucose. researchgate.nettaylorandfrancis.com

Entner-Doudoroff (ED) Pathway: This pathway is common in bacteria and produces one molecule of ATP per glucose. It involves key enzymes such as 6-phosphogluconate dehydratase and 2-keto-3-deoxy-6-phosphogluconate aldolase. wikipedia.orgnumberanalytics.com

Reductive Pentose Phosphate (RPP) Pathway: Also known as the phosphoketolase pathway, this route is used by some bacteria and generates NADPH. wikipedia.orgkhanacademy.org

While direct carbon flux analysis from glucose is best achieved with ¹³C-labeled glucose, the metabolism of 2-Deuteroethanol can inform on the activity of alcohol dehydrogenase and the subsequent fate of acetaldehyde, which are relevant to the final stages of all three fermentation pathways.

Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions in a biological system at steady state. nih.gov Stable isotope labeling is a key component of MFA. Typically, a ¹³C-labeled substrate is introduced, and the resulting distribution of ¹³C in various metabolites is measured. researchgate.net

For example, studies in yeast have shown that ethanol is not just a waste product but is actively exchanged and re-assimilated, feeding into the tricarboxylic acid (TCA) cycle. nih.govprinceton.edu By using deuterated ethanol, researchers can trace the deuterium atom into acetyl-CoA and subsequently into the TCA cycle and even into the synthesis of fatty acids, revealing the significant role of ethanol as a carbon source and a source of reducing power in the form of NADH and NADPH. nih.gov This approach helps to build more comprehensive metabolic models that account for the dynamic nature of fermentation end-products.

Investigating Substrate Specificity and Enzymatic Mechanisms with Deuterated Analogs

Deuterated compounds are invaluable tools for probing the mechanisms of enzyme-catalyzed reactions through the study of kinetic isotope effects (KIEs). The KIE is the ratio of the rate of reaction with a light isotope (e.g., hydrogen) to the rate with a heavy isotope (e.g., deuterium). A KIE greater than 1 indicates that the bond to the isotope is being broken in the rate-determining step of the reaction.

The oxidation of ethanol to acetaldehyde, catalyzed by alcohol dehydrogenase (ADH), is a classic system for such studies. By comparing the reaction rates of normal ethanol and 2-Deuteroethanol, researchers can gain insights into the transition state of the reaction. nih.gov The primary deuterium KIE for the oxidation of ethanol by liver ADH has been measured to be around 3.0 at pH 7, indicating that the C-H bond cleavage is a significant part of the rate-limiting step. nih.gov

These studies have been extended to various forms of ADH and with different coenzymes, providing detailed information about the enzyme's active site and the mechanism of hydride transfer. nih.govnih.gov The use of deuterated analogs helps to dissect the complex interplay of substrate binding, catalysis, and product release.

| Enzyme Source | Substrate | Coenzyme | pH | Deuterium Kinetic Isotope Effect (D(V/K)) |

| Liver Alcohol Dehydrogenase | Ethanol | NAD+ | 7.0 | 3.0 |

| Liver Alcohol Dehydrogenase | Ethanol | NAD+ | 9.0 | 1.5 |

| Liver Alcohol Dehydrogenase | Ethanol | thio-NAD+ | 7.0 | ~5.0 |

| Liver Alcohol Dehydrogenase | Ethanol | acetyl-NAD+ | 7.0 | ~5.0 |

This table presents illustrative data on kinetic isotope effects for alcohol dehydrogenase, compiled from findings in the literature. nih.gov

Deuterium Labeling in Studying Biosynthetic Routes

The elucidation of biosynthetic pathways is a primary goal in biochemistry, revealing how complex natural products are synthesized from simpler precursors. fraunhofer.denih.govresearchgate.net Deuterium-labeled compounds can be used to trace the incorporation of precursors into final products. When a deuterated precursor is fed to an organism, the location and extent of deuterium incorporation in the product molecule can be determined using techniques like mass spectrometry and NMR spectroscopy.

While there are no specific, widely cited examples of 2-Deuteroethanol being used as a primary precursor to trace a biosynthetic pathway from the ground up, the principles of deuterium labeling are broadly applicable. For instance, if a pathway were hypothesized to involve ethanol or an ethanol-derived unit, feeding 2-Deuteroethanol and observing the label in the final product would provide strong evidence for this hypothesis.

More commonly, deuterated precursors further upstream in a pathway are used. For example, deuterium-labeled L-phenylalanine has been used to study the biosynthesis of 2-phenylethanol (B73330) in rose flowers. nih.gov Similarly, the general strategy of using deuterated compounds is a powerful method for confirming biosynthetic steps and identifying metabolic intermediates. mdpi.com

Understanding of Biological Deuterium Exchange Processes

Hydrogen-deuterium exchange (H/D exchange) is a chemical reaction where a hydrogen atom is replaced by a deuterium atom, or vice versa. nih.gov In biological systems, this can happen with exchangeable protons (e.g., on -OH, -NH2 groups) that are in contact with a deuterated solvent like D2O. However, enzyme-catalyzed reactions can also facilitate the exchange of non-exchangeable C-H bonds.

Studying the fate of the deuterium in 2-Deuteroethanol can provide insights into such enzymatic exchange reactions. For example, the reversibility of the alcohol dehydrogenase reaction can lead to the exchange of the deuterium at the C-2 position with protons from the solvent. The rate and extent of this exchange can provide information about the enzyme's kinetics and the concentrations of substrates and cofactors in the cellular environment.

Furthermore, monitoring the incorporation of deuterium from D2O into ethanol during fermentation can reveal details about the stereochemistry of the enzymatic reactions involved in its synthesis. These types of studies contribute to a deeper understanding of enzyme mechanisms and the dynamics of metabolic networks. mednexus.org

Applications in Physical Chemistry and Advanced Materials Science Research

Structural and Phase Transition Studies in Nanocluster Systems using Deuterated Ethanol (B145695)

Deuterated ethanol, specifically C2D5OD, has been instrumental in the study of nanocluster systems, particularly in understanding their structure and phase transitions at cryogenic temperatures. aip.org Researchers have utilized neutron and X-ray diffraction techniques to investigate nanocluster samples of deuterated ethanol formed by rapidly cooling an ethanol-helium mixture to as low as 1.6 K. aip.orgresearchgate.net These studies revealed the formation of nanoclusters with sizes ranging from 20 to 50 nm. aip.orgaip.org

Upon warming to liquid nitrogen temperatures, the gel-like sample of deuterated ethanol transforms into an amorphous white powder. aip.orgresearchgate.net This amorphous state was found to be remarkably stable, persisting for several months when stored at temperatures at or below 90 K. aip.orgresearchgate.net Further heating of these amorphous nanocluster samples induces phase transitions to a crystalline state. For instance, annealing a "gel" sample at approximately 110 K for 30 minutes resulted in a transition to a monoclinic crystalline phase with crystallite sizes of about 30–40 nm. aip.orgresearchgate.netresearchgate.net This transition temperature is notably lower than that observed in bulk ethanol samples, which undergo a similar transition at around 125 K, indicating that the nanostructured form facilitates the crystallization process at a lower energy state. aip.orgresearchgate.netresearchgate.net

The use of both small-angle neutron scattering (SANS) and X-ray diffraction has been crucial in characterizing these systems. aip.org SANS experiments on deuterated ethanol gels yielded nanocluster sizes of 40–50 nm, which correlates well with X-ray diffraction estimates of 30–50 nm for ordinary ethanol particles. aip.org These investigations into the behavior of deuterated ethanol nanoclusters are important for understanding the fundamental physics of phase transitions in confined systems and have implications for areas like the study of cometary ice and cryopreservation. aip.org

Table 1: Phase Transition and Structural Data for Ethanol Nanoclusters

| Sample Type | Initial State | Nanocluster/Crystallite Size | Phase Transition Temperature | Final Crystalline Phase | Reference |

|---|---|---|---|---|---|

| Deuterated Ethanol (C2D5OD) Gel | Amorphous (at 1.6 K) | 20-30 nm | ~110 K | Monoclinic | aip.orgresearchgate.netresearchgate.net |

| Bulk Ethanol | Amorphous (frozen at liquid N2 temp) | ≥ 60 nm | ~125 K | Monoclinic | aip.orgresearchgate.netresearchgate.net |

| Deuterated Ethanol (C2D5OD) Gel (SANS) | Amorphous | 40-50 nm | Not specified | Not specified | aip.org |

Hydrogen Bonding and Intermolecular Interactions in Deuterated Ethanol Solutions

Hydrogen bonding is a critical intermolecular force that dictates the physical and chemical properties of alcohols. libretexts.org In ethanol solutions, hydrogen bonds form between the partially positive hydrogen atom of a hydroxyl group and a lone pair of electrons on the oxygen atom of a neighboring molecule. libretexts.org The substitution of the hydroxyl hydrogen with deuterium (B1214612) in 2-Deuteroethanol (specifically, ethanol-OD) can subtly modify the strength of these hydrogen bonds.

In ethanol-water solutions, ethanol molecules can aggregate via hydrogen bonding, exposing their hydrophobic alkyl groups. researchgate.net The structure and dynamics of these solutions are complex, with evidence for the formation of specific molecular complexes like 1ET:2H₂O and 1ET:1H₂O depending on the concentration. researchgate.net The study of deuterated primary alcohols has shown that the relaxation of the OD stretch vibration is similar for ethanol and higher alcohols. acs.org The reorientation of the alcohol molecules, which is linked to the breaking and forming of hydrogen bonds, is a key dynamic process. acs.org

Solvation Dynamics and Solvent Effects in Deuterated Media

Solvation dynamics, the process of solvent molecules rearranging around a solute following a change in the solute's electronic state, is significantly influenced by isotopic substitution. The deuterium isotope effect on solvation dynamics has been observed in various systems, providing insights into the molecular motions that govern solvation. aip.org

Studies on deuterated methanol (B129727) have shown that deuteration, both at the hydroxyl group (CH₃OD) and the methyl group (CD₃OH), leads to slower solvation dynamics compared to normal methanol. acs.org The isotope effect from the OH group deuteration is around 10%, while that from the CH₃ group is about 5%. acs.org This is attributed to the effects on hydrogen bonding and frictional constants, respectively. acs.org

Similarly, research on other deuterated solvents like aniline (B41778) and acetonitrile (B52724) has demonstrated that deuteration slows down solvation dynamics. aip.orgaip.org In the case of aniline, the presence of intermolecular hydrogen bonding is believed to be the reason for the observed deuterium effect, as no such effect was seen in N,N-dimethylaniline which lacks these bonds. aip.org In ionic liquid microemulsions, replacing H₂O with D₂O can slow the average solvation time by a factor of 1.5 to 1.7, highlighting the role of the water molecules in the solvation process. acs.org

Table 2: Deuterium Isotope Effect on Solvation Dynamics

| Solvent System | Deuteration Site | Observation | Attributed Cause | Reference |

|---|---|---|---|---|

| Methanol | Hydroxyl (OH) group | ~10% slower solvation dynamics | Hydrogen bonding effects | acs.org |

| Methanol | Methyl (CH₃) group | ~5% slower solvation dynamics | Frictional constant effects | acs.org |

| Aniline | Amino (NH₂) group | Slower solvation dynamics | Intermolecular hydrogen bonding | aip.org |

| Water | O-H bond | ~20% slower faster exponential decay | Not specified | ucla.edu |

| Ionic Liquid Microemulsion | Water (H₂O to D₂O) | 1.5-1.7 times slower solvation | Slower mobility of D₂O | acs.org |

Spectroscopic Studies of Deuterated Ethanol in Cryogenic Matrices

Cryogenic matrix isolation is a powerful technique for studying the structure and reactivity of molecules at very low temperatures. acs.org By trapping molecules like deuterated ethanol in an inert solid matrix, such as argon or xenon, researchers can obtain highly resolved spectroscopic data.

Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study the radicals produced from the X-ray irradiation of isolated ethanol molecules (including CH₃CD₂OH) in solid argon and xenon matrices at 7 K. researchgate.net In solid argon, the primary products were methyl (CH₃•) and formyl (HCO•) radicals, resulting from the cleavage of the C-C bond. researchgate.net In contrast, irradiation in a xenon matrix predominantly led to the formation of α-hydroxyethyl radicals (CH₃•CDOH). researchgate.net The experiments with selectively deuterated ethanol provided strong evidence for the initial formation of ethoxy radicals (CH₃CD₂O•) which then isomerize to the more stable α-hydroxyethyl radicals even at 7 K. researchgate.net

Raman spectroscopy has also been employed to study deuterated ethanol conformers. ustc.edu.cn By measuring the Raman spectra of deuterated samples like CD₃CH₂OH, researchers can eliminate spectral overlap and identify distinct bands corresponding to the trans- and gauche-conformers of the alcohol. ustc.edu.cn For instance, a doublet observed in the C-H stretching region of the isotropic Raman spectra of CD₃CH₂OH provides a clear spectral window to identify the different conformers associated with the CO bond rotation. ustc.edu.cn These spectroscopic studies are often complemented by density functional theory (DFT) calculations to accurately assign the observed vibrational frequencies. ustc.edu.cn The use of deuterated samples like CH₃CD₂OH and CD₃CH₂OH is crucial for discriminating the spectral contributions of the different –CH groups, as their C-H stretching spectra can have significant overlaps. mdpi.com

Advanced Analytical Methodological Developments Utilizing 2 Deuteroethanol

Development of Isotope Dilution Assays for Quantitative Analysis

Isotope Dilution Analysis (IDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. imreblank.ch 2-Deuteroethanol and its more heavily deuterated analogs (e.g., ethanol-d5, ethanol-d6) serve as ideal internal standards for the quantification of ethanol (B145695). imreblank.chresearchgate.net Because the deuterated standard is chemically almost identical to the analyte (ethanol), it experiences the same effects during sample preparation, extraction, and analysis, effectively correcting for sample loss and matrix effects. researchgate.netescholarship.org

The principle of IDA involves creating a calibration curve by analyzing standards containing a fixed concentration of the deuterated internal standard and varying concentrations of the non-labeled analyte. The ratio of the analytical signal of the analyte to that of the internal standard is plotted against the concentration of the analyte. researchgate.net This ratio is then measured in the unknown sample (to which the internal standard has been added) to determine the analyte's concentration. nih.gov

Research has demonstrated the superiority of deuterated standards over traditional internal standards like 1-propanol (B7761284) in certain matrices. For instance, in forensic alcohol analysis, while 1-propanol is commonly used, ethanol-d6 (B42895) has been shown to be more accurate when high concentrations of salts like sodium fluoride (B91410) are present in the sample, as it better mimics the "salting-out" effect experienced by ethanol. escholarship.org

Table 1: Comparison of Internal Standards for Ethanol Quantification in the Presence of Salts

| Internal Standard | Sample Matrix | Accuracy | Precision at High Concentration | Notes |

| 1-Propanol | Salt-free aqueous ethanol | More Accurate | Less Precise | Traditional, cost-effective standard for forensic analysis. escholarship.org |

| Ethanol-d6 | Aqueous ethanol with salts | More Accurate | More Precise | Shares similar structure and vapor pressure to ethanol, mitigating matrix effects. escholarship.org |

Optimization of Chromatographic Methods for Deuterated Compounds

Gas chromatography (GC) is the primary separation technique for volatile compounds like ethanol and its deuterated isotopologues. ajpaonline.comscarf.scot The optimization of GC methods is crucial for achieving adequate separation and reliable quantification. Key parameters that require optimization include the choice of capillary column, carrier gas flow rate, and oven temperature programming. google.comunito.it

For the analysis of ethanol using a deuterated internal standard, a column that provides good peak shape and resolution is essential. Capillary columns such as the DB-624 or Rxi-624Sil Ms are often employed due to their selectivity for volatile polar compounds. google.comunito.it Temperature programming is optimized to ensure that ethanol and its deuterated standard elute with sharp, symmetrical peaks and are well-resolved from other volatile components in the sample matrix, such as methanol (B129727) or acetone. unito.itnih.gov While the retention times of ethanol and 2-Deuteroethanol are nearly identical, the use of a mass spectrometer as a detector allows for their distinct differentiation based on mass-to-charge ratio. escholarship.org

Headspace (HS) sampling is frequently coupled with GC (HS-GC) for ethanol analysis, a technique that involves analyzing the vapor phase in equilibrium with a liquid or solid sample. nih.govmdpi.com Method optimization in HS-GC involves adjusting parameters like incubation temperature and time to ensure complete and reproducible partitioning of the analyte and the deuterated standard into the headspace before injection into the GC system. researchgate.net

Table 2: Optimized GC-MS Parameters for Alcohol Analysis Using a Deuterated Internal Standard

| Parameter | Optimized Condition | Purpose | Reference |

| Chromatographic Column | DB-624 Capillary Column (30 m x 320 μm, 1.8 µm df) | Provides good separation for volatile compounds. | google.comunito.it |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. | google.com |

| Flow Rate | 1.5 mL/min | Optimized for efficient separation and peak shape. | google.com |

| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading with concentrated samples. | google.com |

| Temperature Program | Initial 50°C (hold 5 min), ramp to 160°C, ramp to 220°C (hold 10 min) | Ensures separation of various alcohols with different boiling points. | google.com |

| Detector | Mass Spectrometer (MS) | Allows for specific detection and quantification of the deuterated standard and analyte. | google.comunito.it |

Refinement of Spectroscopic Techniques for Deuterium (B1214612) Analysis

Spectroscopic techniques are fundamental for the analysis of deuterated compounds, providing both qualitative identification and quantitative data. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

Mass Spectrometry (MS): In MS, the substitution of a hydrogen atom with a deuterium atom in 2-Deuteroethanol results in a predictable increase in molecular weight (from 46.07 g/mol for ethanol to 47.07 g/mol for 2-deuteroethanol). nih.gov This mass difference is easily resolved by a mass spectrometer, allowing for the unambiguous identification and selective quantification of the deuterated standard separate from the non-deuterated analyte, even if they co-elute chromatographically. dtic.milacs.org The fragmentation patterns of deuterated ethanols in the mass spectrometer can also provide detailed structural information. dtic.milacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly specific technique for analyzing isotopic labeling. In ¹H NMR, the signal corresponding to the proton at the C-2 position of ethanol would be absent in the spectrum of pure 2-Deuteroethanol. Deuterium itself has a nuclear spin and can be observed directly using ²H NMR spectroscopy, which provides distinct signals for deuterium atoms at different positions within a molecule. ontosight.aioiv.int This makes NMR an essential tool for confirming the position and extent of deuterium labeling in 2-Deuteroethanol. europeanscience.org

Infrared (IR) Spectroscopy: IR spectroscopy can also distinguish between standard and deuterated compounds. The stretching vibration of the Carbon-Deuterium (C-D) bond occurs at a lower frequency (around 2100-2250 cm⁻¹) compared to the Carbon-Hydrogen (C-H) bond (around 2850-3000 cm⁻¹). This shift in the IR spectrum can be used to verify the presence of deuterium in the molecule. europeanscience.org

Table 3: Spectroscopic Properties of Ethanol vs. 2-Deuteroethanol

| Technique | Property | Ethanol (CH₃CH₂OH) | 2-Deuteroethanol (CH₃CHDOH) | Significance |

| Mass Spectrometry | Molecular Ion (m/z) | 46 | 47 | Allows for selective detection and quantification. nih.govacs.org |

| ¹H NMR | Signal for C-2 Hydrogen | Present (quartet) | Absent | Confirms the position of deuterium substitution. ontosight.aiknockhardy.org.uk |

| ²H NMR | Deuterium Signal | Absent | Present | Directly detects and quantifies deuterium. oiv.intresearchgate.net |

| IR Spectroscopy | C-H/C-D Stretch (cm⁻¹) | ~2900 (C-H) | ~2200 (C-D) | Confirms the presence of the C-D bond. europeanscience.org |

Integration of Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. asdlib.orgnumberanalytics.comhumanjournals.com The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used hyphenated technique for the analysis of volatile compounds like ethanol and its deuterated analogs. ajpaonline.comjcdronline.org

In a GC-MS system, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with the chromatographic column. nih.gov As each component, including 2-Deuteroethanol and ethanol, elutes from the column, it enters the mass spectrometer, which acts as a highly specific and sensitive detector. asdlib.org The MS can be operated in "selected ion monitoring" (SIM) mode, where it is set to detect only the specific mass-to-charge ratios corresponding to the analyte and the deuterated internal standard. unito.it This approach dramatically increases sensitivity and specificity, allowing for accurate quantification even at very low concentrations and in complex matrices like blood or breath. nih.govnih.gov

The integration of GC with Isotope Ratio Mass Spectrometry (GC-IRMS) is another advanced hyphenated technique that allows for high-precision measurements of isotope ratios in specific compounds resolved by the GC. edpsciences.org These techniques are crucial for determining the origin of a compound and for metabolic studies. edpsciences.orgnih.gov

Strategies for Ensuring Analytical Robustness and Specificity with Deuterated Reagents

Ensuring the robustness and specificity of an analytical method is critical for generating reliable and defensible data. elementlabsolutions.com

Specificity refers to the ability of the method to measure the analyte of interest unequivocally, without interference from other components in the sample matrix such as impurities or other metabolites. elementlabsolutions.com The use of 2-Deuteroethanol as an internal standard in a GC-MS analysis provides exceptional specificity. Because the mass spectrometer can selectively detect the unique mass of the analyte and the standard, interference from co-eluting compounds with different masses is eliminated. humanjournals.com

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in analytical parameters, such as injection volume, oven temperature, or carrier gas flow rate. elementlabsolutions.com Methods employing deuterated internal standards exhibit high robustness. Since the deuterated standard (2-Deuteroethanol) and the analyte (ethanol) have nearly identical chemical and physical properties, any minor variations in the analytical process will affect both compounds to the same degree. escholarship.org The ratio of their signals—the basis for quantification—remains constant, thus ensuring the accuracy and reliability of the measurement despite these small procedural fluctuations. elementlabsolutions.com Validation protocols for such methods involve intentionally varying these parameters to demonstrate that the results remain precise and accurate.

Future Research Directions and Emerging Paradigms

Integration of 2-Deuteroethanol in Multidisciplinary 'Omics' Research

The use of stable isotope labeling, particularly with deuterium (B1214612), is a cornerstone of 'omics' research, enabling the quantitative analysis of biomolecules. nih.gov Metabolic labeling with deuterium oxide (D2O) is a cost-effective and versatile method for incorporating deuterium into a wide range of biomolecules, including proteins, lipids, and nucleotides. nih.gov This allows for the determination of metabolic flux, turnover rates, and relative quantification in complex biological samples. nih.gov

The integration of 2-Deuteroethanol into these multidisciplinary 'omics' studies presents a promising avenue for future research. By introducing a deuterated carbon source, researchers can trace the metabolic fate of the ethanol (B145695) backbone through various pathways. This approach can provide a more detailed understanding of cellular metabolism and the interplay between different molecular layers, from the genome to the metabolome. nih.govnih.govquanticate.com The ability to combine data from genomics, transcriptomics, proteomics, and metabolomics offers a holistic view of biological systems, which is crucial for understanding complex diseases and developing personalized medicine. nih.govnih.govquanticate.com

Table 1: Key 'Omics' Technologies and their Integration Potential with 2-Deuteroethanol

| 'Omics' Field | Key Technologies | Potential Application with 2-Deuteroethanol |

| Genomics | DNA Sequencing (e.g., NGS) | Investigating the genetic basis of ethanol metabolism and its response to isotopic substitution. |

| Transcriptomics | RNA-Seq, Microarrays | Analyzing changes in gene expression profiles in response to 2-Deuteroethanol exposure. nih.gov |

| Proteomics | Mass Spectrometry (MS), 2D-PAGE | Tracking the incorporation of deuterium into proteins to study protein turnover and post-translational modifications. nih.gov |

| Metabolomics | NMR Spectroscopy, Mass Spectrometry (MS) | Tracing the metabolic pathways of ethanol and identifying novel metabolites. nih.gov |

Expanding the Scope of Mechanistic Investigations with Advanced Deuterium Labeling Strategies

Deuterium labeling is a powerful tool for investigating reaction mechanisms due to the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can significantly alter reaction rates. biomedres.uschem-station.com This effect is particularly pronounced when a C-H bond is broken in the rate-determining step of a reaction. biomedres.us

Advanced deuterium labeling strategies involving 2-Deuteroethanol can provide deeper insights into a variety of chemical and biological processes. For instance, in the study of enzyme mechanisms, 2-Deuteroethanol can be used to probe the stereospecificity of oxidoreductases. Research has shown that deuterium from deuteroethanol can be incorporated into products of enzymatic reactions, providing evidence for the direct involvement of specific enzymes. doi.org

Future research could focus on developing novel deuteration methods that are more efficient and selective. mdpi.com This includes the use of catalysts to facilitate hydrogen-deuterium exchange reactions, allowing for the targeted labeling of specific positions within a molecule. mdpi.comx-chemrx.com Such advancements will enable more precise mechanistic studies and the synthesis of a wider range of deuterated compounds for various applications. mdpi.com

Computational Chemistry Approaches Complementing Deuterium Studies

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can be difficult to obtain through experimental methods alone. biomedres.us In the context of deuterium studies, computational approaches can be used to predict the effects of isotopic substitution on molecular properties and reaction energetics. biomedres.us

For example, quantum mechanical calculations can be employed to model the transition states of reactions involving 2-Deuteroethanol, helping to rationalize experimentally observed kinetic isotope effects. core.ac.uk This can aid in the interpretation of structure-activity relationships and guide the design of new deuterated compounds with desired properties. biomedres.us

Furthermore, computational modeling can be used to study the interactions of 2-Deuteroethanol with biological macromolecules, such as enzymes and receptors. This can provide a molecular-level understanding of how deuteration affects biological activity. The synergy between computational and experimental approaches is expected to accelerate the discovery and development of new applications for deuterated compounds.

Green Chemistry Considerations in the Synthesis and Application of Deuterated Reagents

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scitechnol.commlsu.ac.inbeilstein-journals.org As the use of deuterated reagents like 2-Deuteroethanol becomes more widespread, it is crucial to consider the environmental impact of their synthesis and application.

Future research in this area should focus on developing greener synthetic routes to 2-Deuteroethanol and other deuterated compounds. This includes the use of renewable feedstocks, safer solvents, and more energy-efficient processes. scitechnol.comrsc.org For example, catalytic methods that utilize D2O as the deuterium source are considered more environmentally benign than those that rely on expensive and hazardous D2 gas. mdpi.com

Moreover, the concept of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a key principle of green chemistry. scitechnol.commlsu.ac.in Designing synthetic pathways with high atom economy will be essential for the sustainable production of deuterated reagents.

Table 2: Principles of Green Chemistry and their Application to Deuterated Reagent Synthesis

| Principle of Green Chemistry | Application in Deuterated Reagent Synthesis |

| Prevention | Designing syntheses to minimize waste generation. mlsu.ac.in |

| Atom Economy | Maximizing the incorporation of all starting materials into the final product. scitechnol.com |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. mlsu.ac.in |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents. scitechnol.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. mlsu.ac.in |

| Use of Renewable Feedstocks | Employing starting materials derived from renewable sources. rsc.org |

Novel Applications in Systems Biology and Complex Biological Networks

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.govscielo.br Biological networks, which represent the relationships between molecules such as proteins, genes, and metabolites, are a central concept in this field. mdpi.comresearchgate.net

The integration of data from multiple 'omics' platforms is essential for constructing and analyzing these complex networks. nih.gov 2-Deuteroethanol, as a metabolic tracer, can provide valuable data for these integrative studies. By tracking the flow of deuterium through metabolic pathways, researchers can gain insights into the structure and dynamics of metabolic networks. nih.gov

Future applications could involve using 2-Deuteroethanol to study the effects of genetic or environmental perturbations on cellular metabolism. This could lead to a better understanding of disease mechanisms and the identification of new therapeutic targets. nih.gov The ability to model and predict the behavior of complex biological networks is a key goal of systems biology, and deuterated compounds like 2-Deuteroethanol will undoubtedly play an important role in achieving this goal. plos.org

Q & A

Q. How can researchers synthesize 2-Deuteroethanol with high isotopic purity, and what analytical methods validate its deuteration efficiency?

- Methodological Answer : Synthesis typically involves deuteration of ethanol precursors (e.g., ethylene oxide or acetaldehyde) via catalytic exchange with deuterium oxide (DO) under controlled conditions. Key steps include:

- Precursor Selection : Use anhydrous ethanol to minimize isotopic dilution.

- Deuteration Protocol : Optimize reaction time, temperature, and catalyst (e.g., Raney nickel) to achieve >98% deuteration .

- Purification : Fractional distillation or preparative chromatography isolates 2-Deuteroethanol from unreacted precursors.

- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H-NMR) and Mass Spectrometry (MS) quantify isotopic incorporation and rule out side products .

Q. What spectroscopic techniques are most effective for characterizing 2-Deuteroethanol’s structural and isotopic properties?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies O–D stretching vibrations (~2500 cm), distinguishing it from O–H bonds in non-deuterated ethanol .

- NMR Spectroscopy : H-NMR reveals the absence of the hydroxyl proton signal, while H-NMR confirms deuteration at the C2 position.

- Isotopic Ratio Mass Spectrometry (IRMS) : Measures deuterium/hydrogen ratios to assess isotopic purity .

Q. How does 2-Deuteroethanol’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity) to monitor isotopic exchange and chemical decomposition via HPLC or GC-MS.

- Storage Recommendations : Store in airtight, deuterated solvent-compatible containers at –20°C to minimize isotopic scrambling .

Advanced Research Questions

Q. What experimental designs mitigate confounding isotopic effects when studying 2-Deuteroethanol’s physicochemical properties (e.g., boiling point, solubility)?

- Methodological Answer :

- Control Groups : Compare with non-deuterated ethanol and fully deuterated analogs (e.g., D-ethanol) to isolate C2-specific isotopic effects.

- Isotopic Dilution Studies : Systematically vary deuteration levels (e.g., 50%, 90%, 98%) to model nonlinear property relationships .

- Computational Modeling : Use density functional theory (DFT) to predict thermodynamic properties and validate with empirical data .

Q. How can researchers design in vitro/in vivo metabolic studies to track 2-Deuteroethanol’s isotopic labeling in biological systems?

- Methodological Answer :

- Isotopic Tracing : Administer 2-Deuteroethanol in model organisms and use LC-MS/MS to detect deuterated metabolites (e.g., deuterated acetate or acetyl-CoA).

- Kinetic Analysis : Measure metabolic flux rates using time-resolved isotopic labeling and compartmental modeling .

- Ethical Controls : Adhere to protocols for handling deuterated compounds in biological systems, including waste disposal and radiation safety (if combined with radiolabeling) .

Q. How should researchers address contradictions in existing data on 2-Deuteroethanol’s solvent interactions (e.g., hydrogen-bonding behavior)?

- Methodological Answer :

- Systematic Review : Apply the 12-point quality assessment framework (Table in ) to evaluate literature reliability, focusing on variables like temperature, concentration, and solvent polarity .

- Empirical Replication : Replicate conflicting studies under standardized conditions, using calorimetry or neutron scattering to resolve discrepancies in hydrogen-bonding dynamics .

Q. What strategies ensure reproducibility when replicating 2-Deuteroethanol synthesis protocols from heterogeneous literature sources?

- Methodological Answer :

- Critical Appraisal : Use Boolean search strategies (e.g., "2-Deuteroethanol synthesis" AND "isotopic purity") to identify high-impact protocols in databases like PubMed or SciFinder .

- Stepwise Validation : Pilot each synthesis step independently (e.g., precursor preparation, catalysis, purification) before full-scale replication .

Q. How can researchers ensure data integrity in collaborative studies involving 2-Deuteroethanol’s applications in isotopic labeling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.